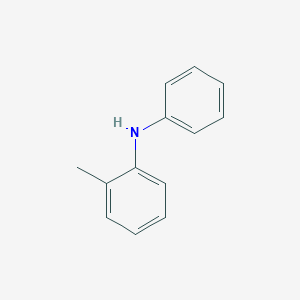

2-methyl-N-phenylaniline

概要

説明

2-methyl-N-phenylaniline is an organic compound that can be categorized within the aniline family, where aniline is a primary amine consisting of a phenyl group attached to an amino group. The addition of a methyl group (–CH₃) introduces variations in its chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 2-methyl-N-phenylaniline involves several organic chemistry techniques. For example, a novel three-component reaction catalyzed by dirhodium(II) acetate has been reported for the highly diastereoselective synthesis of 1,2-diamines, showcasing the type of catalytic processes that might be involved in synthesizing related compounds (Wang et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. For instance, the molecular structures of certain aniline derivatives have been reported, highlighting the significance of intermolecular interactions and the stabilization of molecular structures through hydrogen bonding (Ajibade & Andrew, 2021).

科学的研究の応用

Synthesis Methods and Applications :

- Xu Xiao-liang (2012) summarized synthetic methods for 4-methoxy-2-methyl-N-phenylaniline (DPA), providing a basis for further research in DPA synthesis and industrialization (Xu, 2012).

Computational Studies and Peptide Analysis :

- P. Walther (1987) conducted a study on the computation of stable conformations of formamide and its derivatives, including 2-methyl-N-phenylaniline-related structures (Walther, 1987).

Catalytic Activity and Intermediate Formation :

- Tseng et al. (2014) and (2011) investigated the reactivity of copper(I)-catalyzed N-arylation intermediates involving 2-methyl-N-phenylaniline derivatives (Tseng et al., 2014), (Tseng et al., 2011).

Metabolic Activation Studies :

- Chou, Lang, and Kadlubar (1995) explored the metabolic activation of N-hydroxy metabolites of carcinogenic arylamines, including structures related to 2-methyl-N-phenylaniline (Chou, Lang, & Kadlubar, 1995).

Chemical Modifications and Reactions :

- Karami et al. (2014) applied a dimeric palladacycle of 2-phenylaniline in Suzuki and Heck cross-coupling reactions (Karami et al., 2014).

N-Methylation of Amides and Indoles :

- Templ et al. (2022) reported on the use of quaternary ammonium salts for N-methylation of amides and related compounds, relevant to 2-methyl-N-phenylaniline derivatives (Templ et al., 2022).

Pharmacological Activity Research :

- Isaev et al. (2014) explored the synthesis and pharmacological activity of methyl esters of 6-nitro-N-phenylanthranilic acids, related to 2-methyl-N-phenylaniline (Isaev et al., 2014).

Electrochromic Properties :

- Hacioglu et al. (2014) studied electrochromic properties of triphenylamine containing copolymers, which includes the 2-methyl-N-phenylaniline structure (Hacioglu et al., 2014).

Safety and Hazards

2-Methyl-N-phenylaniline is classified as a warning hazard . It may cause skin irritation, serious eye damage, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

作用機序

Target of Action

2-Methyl-N-phenylaniline, also known as N-Methyldiphenylamine, is an organic compound with the molecular formula C13H13N . It is known to be a cardiac troponin activator . Cardiac troponins are proteins that regulate the contraction of the heart muscle. By activating these proteins, 2-Methyl-N-phenylaniline can potentially influence heart function .

Mode of Action

As a cardiac troponin activator, it is likely that it binds to these proteins and modulates their activity, leading to changes in heart muscle contraction .

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability and distribution within the body, have been noted .

Result of Action

The molecular and cellular effects of 2-Methyl-N-phenylaniline’s action are likely related to its role as a cardiac troponin activator. By influencing the activity of these proteins, it may affect the contraction of the heart muscle . .

Action Environment

The action, efficacy, and stability of 2-Methyl-N-phenylaniline can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability . Additionally, factors such as temperature and pH could potentially impact its stability and activity .

特性

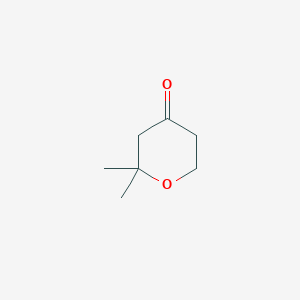

IUPAC Name |

2-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMODJXOTWYBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450829 | |

| Record name | 2-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-phenylaniline | |

CAS RN |

1205-39-6 | |

| Record name | 2-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4-methoxy-2-methyl-N-phenylaniline and how do they influence its interactions?

A1: 4-Methoxy-2-methyl-N-phenylaniline, also known as DPA, features two aromatic rings connected by a nitrogen atom. [, ] The molecular formula of the compound is C14H15NO. [] A key structural characteristic is the near perpendicular orientation of the two aromatic rings. [] This specific spatial arrangement, along with the presence of a methoxy group and a methyl group on one of the rings, influences its interactions with other molecules. Specifically, π–π stacking interactions between the aromatic rings and intermolecular N—H⋯O hydrogen bonds are crucial for its supramolecular aggregation. []

Q2: What synthetic approaches are currently employed for the production of 4-methoxy-2-methyl-N-phenylaniline?

A2: Various synthetic methods have been developed for producing 4-methoxy-2-methyl-N-phenylaniline. [] Recent research has focused on exploring new methods and technological routes to synthesize this compound more efficiently. [] These advancements aim to optimize the synthesis of 4-methoxy-2-methyl-N-phenylaniline, paving the way for potential industrial-scale production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)